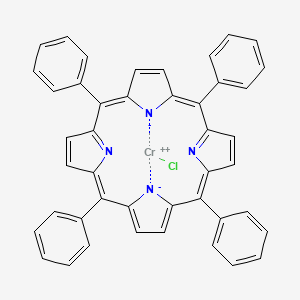
Chloro(meso-tetraphenylporphinato)chromium
Descripción general
Descripción
Chloro(meso-tetraphenylporphinato)chromium is a coordination compound where a chromium ion is complexed with a meso-tetraphenylporphyrin ligand and a chloride ion. This compound is known for its vibrant color and unique chemical properties, making it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
The primary target of Chromium(III) Tetraphenylporphine Chloride is the beta subunit of mitochondrial ATP synthase . This protein plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
Chromium(III) Tetraphenylporphine Chloride interacts with the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . The exact mode of interaction remains elusive .
Biochemical Pathways
The compound affects the metabolism of blood glucose , regulation of insulin resistance , and metabolism of lipids . It is also involved in the redox reactions forming -yl complexes of Cr(IV) and Cr(V) under the action of different oxidative agents .
Result of Action
The molecular and cellular effects of Chromium(III) Tetraphenylporphine Chloride’s action are primarily related to its role in enhancing insulin sensitivity and managing glucose metabolism . It also impacts cellular energy metabolism and overall metabolic balance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro(meso-tetraphenylporphinato)chromium typically involves the reaction of meso-tetraphenylporphyrin with a chromium salt, such as chromium(III) chloride, in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(meso-tetraphenylporphinato)chromium undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, where the chromium center is reduced to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligands under mild heating conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-chromium species, while substitution reactions can produce various ligand-substituted chromium porphyrin complexes .
Aplicaciones Científicas De Investigación
Chloro(meso-tetraphenylporphinato)chromium has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(meso-tetraphenylporphinato)manganese
- Chloro(meso-tetraphenylporphinato)iron
- Chloro(meso-tetraphenylporphinato)cobalt
Uniqueness
Chloro(meso-tetraphenylporphinato)chromium is unique due to its specific redox properties and the stability of its chromium center in various oxidation states. Compared to its manganese and iron counterparts, it exhibits different reactivity patterns and catalytic efficiencies, particularly in oxidation reactions . This makes it a valuable compound for studying redox chemistry and developing new catalytic processes.
Propiedades
IUPAC Name |
chlorochromium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCXCGPVDGHEU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.Cl[Cr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClCrN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


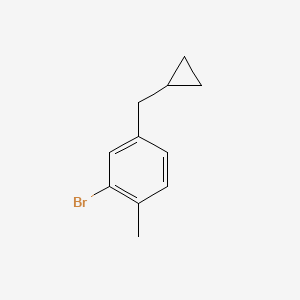
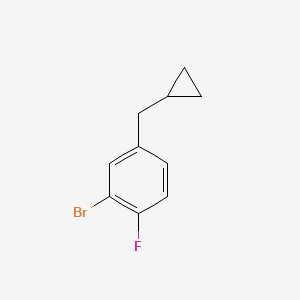


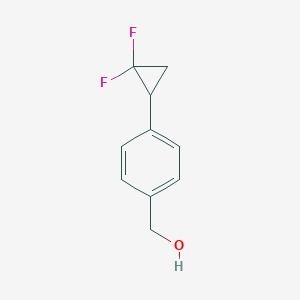
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)](/img/structure/B6316396.png)

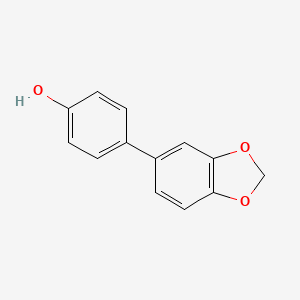
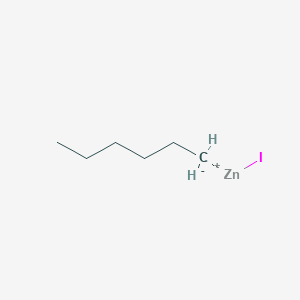
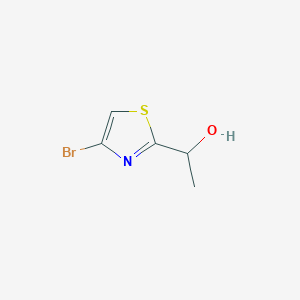
![Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester](/img/structure/B6316427.png)
![7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid](/img/structure/B6316429.png)
